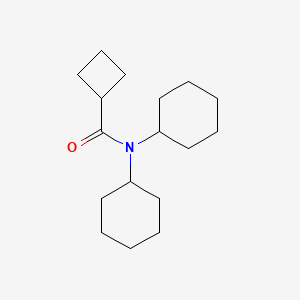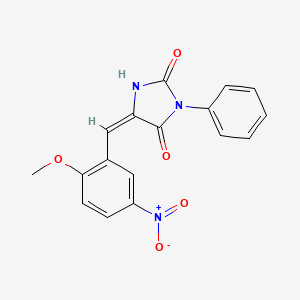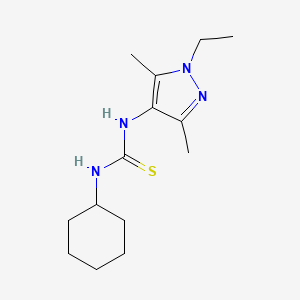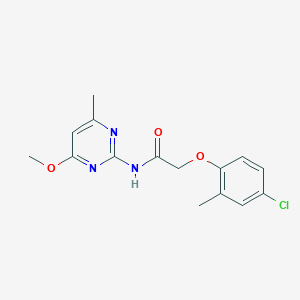![molecular formula C13H11Cl2NO2S2 B5711224 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711224.png)
2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide, also known as DCMPT, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown significant potential as a therapeutic agent due to its ability to interact with biological systems, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling and growth.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of aldose reductase, an enzyme that is involved in the development of diabetic complications. This compound has also been found to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of pure and consistent samples. This compound has also been extensively studied in the literature, which provides a wealth of information on its properties and potential applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of interest is the investigation of this compound's potential use in combination with other therapeutic agents, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(methylthio)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been well-established in the literature, and several modifications have been made to optimize the yield and purity of this compound.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[2-(methylthio)phenyl]benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has also been investigated for its potential use in the treatment of other diseases, such as diabetes and inflammation.
Propiedades
IUPAC Name |
2,5-dichloro-N-(2-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S2/c1-19-12-5-3-2-4-11(12)16-20(17,18)13-8-9(14)6-7-10(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPINOBTBTTWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)



![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5711209.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)


![N-(2-fluorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5711233.png)